
Perfluorononane
Descripción general
Descripción
Perfluorononane is part of a larger group of chemicals known as per- and polyfluoroalkyl substances (PFAS), which are man-made chemicals with variable length carbon chains containing the perfluoroalkyl moiety (CnF2n+1-) . These substances have been used in a wide variety of consumer products and industrial processes due to their unique properties, such as resistance to heat, water, and oil . Perfluorononane, in particular, is a liquid perfluoro-n-alkane that has been identified as a potent greenhouse gas and has been included in the Kyoto Protocol due to its environmental impact .
Synthesis Analysis
The synthesis of perfluorononane and related compounds typically involves processes that lead to the introduction of fluorine atoms into organic molecules. For instance, perfluoro macrocycles, which are related to perfluorononane, have been prepared through carefully controlled elemental fluorination . These synthesis methods are crucial for producing the perfluorinated compounds used in various applications.
Molecular Structure Analysis
Perfluorononane is a fluorinated compound with a carbon backbone fully saturated with fluorine atoms. The molecular structure of perfluorononane and similar compounds allows them to form strong carbon-fluorine bonds, which contribute to their chemical stability and persistence in the environment . The molecular structure of perfluorononane is similar to that of other perfluorinated compounds, which often contain a perfluoroalkyl moiety.
Chemical Reactions Analysis
Perfluorononane and related perfluorinated compounds are known for their chemical inertness. However, they can undergo certain chemical reactions, particularly when exposed to reactive species such as hydroxyl radicals (OH) and chlorine atoms (Cl) in the atmosphere . These reactions can lead to the formation of degradation products, including perfluorinated acids and other potentially toxic substances .
Physical and Chemical Properties Analysis
Perfluorononane and other liquid perfluoro-n-alkanes are characterized by their hydrophobic nature, low water solubility, and high vapor pressure, which allows them to volatilize easily from water bodies into the atmosphere . These properties contribute to their environmental mobility and potential for long-range transport. Additionally, perfluorononane's stability and resistance to degradation make it a persistent environmental contaminant .
Relevant Case Studies
Several studies have detected perfluorononane and related perfluorinated compounds in human and wildlife tissues, indicating widespread exposure and bioaccumulation. For example, perfluorononanoic acid (PFNA), a closely related compound, has been found in human blood samples from various countries , as well as in biota from the Canadian Arctic . Environmental exposure to perfluorononane and its degradation products poses potential health risks, as evidenced by studies on communities living near PFAS manufacturing plants . These case studies highlight the global distribution and health implications of perfluorononane and similar substances.
Aplicaciones Científicas De Investigación
Specific Scientific Field
Application Summary
Perfluorononane is a type of per- and polyfluoroalkyl substance (PFAS), which are a class of persistent organic pollutants (POPs). They are widely used in industrial and consumer applications and are known for their persistence, long-distance migration, and toxicity .
Methods of Application
Various PFASs have been manufactured and distributed over the years at a global scale. The high variety of legacy and emerging PFASs across the ecosystems calls for an efficient monitoring strategy for the quantitative determination of known substances as well as the elucidation and discovery of new compounds .
Results or Outcomes
Decades of relevant research on these emerging contaminants has revealed that PFASs are bio-accumulative and possibly carcinogenic to animals as well as humans .
Polymer Photovoltaic Cells
Specific Scientific Field
Application Summary
Perfluorononane may be employed in the interface between active and buffer layer to improve the performance of polymer photovoltaic cells .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes obtained are not detailed in the source .
Drinking Water Quality Monitoring
Specific Scientific Field
Application Summary
Perfluorononane is used as a marker for monitoring the quality of drinking water. It is one of the per- and polyfluoroalkyl substances (PFAS) that are a broad group of environmental contaminants with arising concerns on the impact on human health .
Methods of Application
A solid-phase extraction-based method is used to determine 22 PFAS in water, using 100 mL of the sample. The instrumental analysis employs an ultra-high-performance liquid chromatography coupled with tandem mass spectrometry .
Results or Outcomes
The most abundant compounds were perfluorononanoic acid (88% positives; 0.034–13.3 ng/L) and perfluoroheptanoic acid (23% positives; 0.035–0.106 ng/L), respectively .
Gastrointestinal Transit Time Monitoring
Specific Scientific Field
Application Summary
Perfluorononane may be employed as selective and specific markers for monitoring the gastric emptying and gastrointestinal (GI) transit times in mice and humans by using 27 Al and 19 F nuclear magnetic resonance (NMR) .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes obtained are not detailed in the source .
Synthesis of Perfluoroalkylated Aromatics
Specific Scientific Field
Organic & Biomolecular Chemistry
Application Summary
Perfluoroalkyl-containing substances (PFAS), such as perfluoroalkylated arenes and heteroarenes, have found uses in surfactants, lubricants, and flame retardants as a result of their astonishing chemical stability .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes obtained are not detailed in the source .
Production of Fluoropolymer Polyvinylidene Fluoride
Specific Scientific Field
Application Summary
Perfluorononanoic acid, a synthetic perfluorinated carboxylic acid and fluorosurfactant, is used as a surfactant for the production of the fluoropolymer polyvinylidene fluoride .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Perfluorononane is a potent greenhouse gas and environment and health hazards posed by its toxic decomposition products have been evaluated . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
In this review, recent progress and developments on perfluorinated sulfonic-acid (PFSA) membranes have been summarized on many key topics . Although quite well investigated for decades, PFSA ionomers’ complex behavior, along with their key role in many emerging technologies, have presented significant scientific challenges but also helped create a unique cross-disciplinary research field to overcome such challenges .
Propiedades
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-icosafluorononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F20/c10-1(11,2(12,13)4(16,17)6(20,21)8(24,25)26)3(14,15)5(18,19)7(22,23)9(27,28)29 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWPNDVAQBNQBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F20 | |
| Record name | Nonane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-eicosafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334479 | |
| Record name | Perfluorononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorononane | |
CAS RN |
375-96-2 | |
| Record name | Perfluorononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorononane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




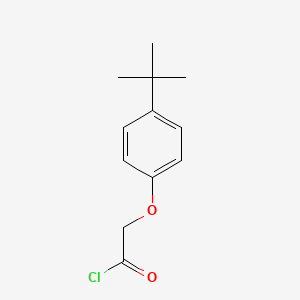
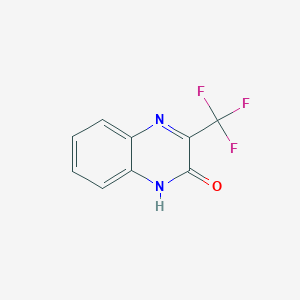



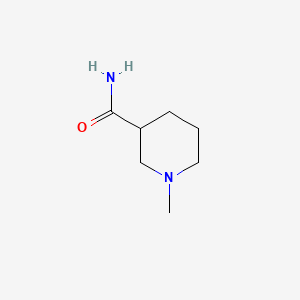
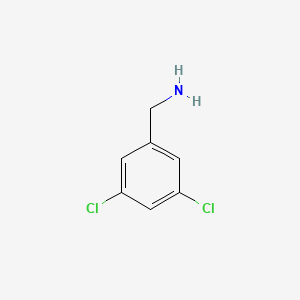


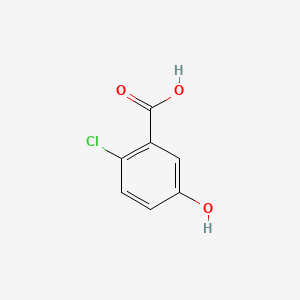
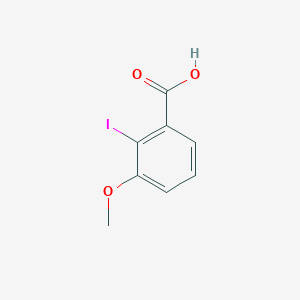
![4-[2-(2-Hydroxyethoxy)ethyl]morpholine](/img/structure/B1297784.png)
